Cas no 886499-10-1 ((6,8-Dibromo-quinazolin-4-ylamino)-acetic acid)

(6,8-Dibromo-quinazolin-4-ylamino)-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (6,8-Dibromo-quinazolin-4-ylamino)-acetic acid
- 2-((6,8-Dibromoquinazolin-4-yl)amino)acetic acid
-
- Inchi: 1S/C10H7Br2N3O2/c11-5-1-6-9(7(12)2-5)14-4-15-10(6)13-3-8(16)17/h1-2,4H,3H2,(H,16,17)(H,13,14,15)
- InChI Key: VXSPAJOJOCAXKP-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC2=C1N=CN=C2NCC(=O)O)Br
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 293
- XLogP3: 2.8
- Topological Polar Surface Area: 75.1
(6,8-Dibromo-quinazolin-4-ylamino)-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM218085-1g |
2-((6,8-Dibromoquinazolin-4-yl)amino)acetic acid |
886499-10-1 | 97% | 1g |
$551 | 2021-06-09 | |
Chemenu | CM218085-1g |
2-((6,8-Dibromoquinazolin-4-yl)amino)acetic acid |
886499-10-1 | 97% | 1g |
$551 | 2023-02-18 |
(6,8-Dibromo-quinazolin-4-ylamino)-acetic acid Related Literature
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
Additional information on (6,8-Dibromo-quinazolin-4-ylamino)-acetic acid
Latest Research on (6,8-Dibromo-quinazolin-4-ylamino)-acetic acid (CAS: 886499-10-1) in Chemical Biology and Pharmaceutical Applications
(6,8-Dibromo-quinazolin-4-ylamino)-acetic acid (CAS: 886499-10-1) is a quinazoline derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, in particular, has been investigated for its role as a kinase inhibitor and its ability to modulate key signaling pathways involved in disease progression.
Recent studies have focused on the synthesis and optimization of (6,8-Dibromo-quinazolin-4-ylamino)-acetic acid to enhance its bioavailability and target specificity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that structural modifications of this compound could improve its binding affinity to epidermal growth factor receptor (EGFR) tyrosine kinase, a well-known target in cancer therapy. The researchers utilized molecular docking and in vitro assays to validate the compound's inhibitory effects on EGFR phosphorylation, suggesting its potential as a lead compound for developing novel anticancer agents.
In addition to its anticancer properties, (6,8-Dibromo-quinazolin-4-ylamino)-acetic acid has also been explored for its antimicrobial activity. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacterial strains. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, highlighting its potential as a scaffold for designing new antibiotics.
Further research has investigated the compound's role in modulating inflammatory responses. A 2023 preprint on bioRxiv revealed that (6,8-Dibromo-quinazolin-4-ylamino)-acetic acid could suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This finding opens new avenues for developing anti-inflammatory therapies, particularly for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of (6,8-Dibromo-quinazolin-4-ylamino)-acetic acid have also been a subject of investigation. A recent study in Drug Metabolism and Disposition (2023) evaluated the compound's metabolic stability and clearance rates in preclinical models. The results indicated moderate hepatic clearance and good oral bioavailability, making it a promising candidate for further drug development. However, challenges such as potential off-target effects and toxicity profiles remain to be addressed in future studies.
In summary, (6,8-Dibromo-quinazolin-4-ylamino)-acetic acid (CAS: 886499-10-1) represents a versatile scaffold with multiple therapeutic applications. Its ability to target kinases, inhibit bacterial growth, and modulate inflammatory responses underscores its potential in drug discovery. Ongoing research aims to optimize its pharmacological properties and explore its efficacy in preclinical disease models, paving the way for potential clinical translation.
886499-10-1 ((6,8-Dibromo-quinazolin-4-ylamino)-acetic acid) Related Products
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)



